molecular formula C13H13NO4 B12077628 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid

2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid

Cat. No.: B12077628
M. Wt: 247.25 g/mol
InChI Key: NAJJARIWNWTYCW-UHFFFAOYSA-N
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Description

2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an isopropoxy group attached to the phenyl ring and a carboxylic acid group at the 4-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-isopropoxybenzaldehyde with an appropriate nitrile oxide can lead to the formation of the desired oxazole derivative . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the phenyl ring or the oxazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens, acids, and bases, can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce reduced oxazole compounds.

Scientific Research Applications

2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)oxazole-4-carboxylic acid
  • 2-(2-Methylphenyl)oxazole-4-carboxylic acid
  • 2-(2-Ethoxyphenyl)oxazole-4-carboxylic acid

Uniqueness

2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of the isopropoxy group, which imparts specific chemical and physical properties

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-(2-propan-2-yloxyphenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO4/c1-8(2)18-11-6-4-3-5-9(11)12-14-10(7-17-12)13(15)16/h3-8H,1-2H3,(H,15,16)

InChI Key

NAJJARIWNWTYCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC(=CO2)C(=O)O

Origin of Product

United States

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